molecular formula C12H12N2O B1355059 5-(4-Methoxyphenyl)-2-methylpyrimidine CAS No. 82525-20-0

5-(4-Methoxyphenyl)-2-methylpyrimidine

Cat. No. B1355059
CAS RN: 82525-20-0
M. Wt: 200.24 g/mol
InChI Key: UADCLWIVJAVQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Methoxyphenyl)-2-methylpyrimidine” is a chemical compound. However, detailed information about this specific compound is not readily available123.



Synthesis Analysis

The synthesis of compounds similar to “5-(4-Methoxyphenyl)-2-methylpyrimidine” has been reported in the literature4567. However, the specific synthesis process for “5-(4-Methoxyphenyl)-2-methylpyrimidine” is not available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of compounds similar to “5-(4-Methoxyphenyl)-2-methylpyrimidine” has been studied4891011. However, the specific molecular structure of “5-(4-Methoxyphenyl)-2-methylpyrimidine” is not available in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-(4-Methoxyphenyl)-2-methylpyrimidine” have been studied810. However, the specific chemical reactions of “5-(4-Methoxyphenyl)-2-methylpyrimidine” are not available in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “5-(4-Methoxyphenyl)-2-methylpyrimidine” have been analyzed159. However, the specific physical and chemical properties of “5-(4-Methoxyphenyl)-2-methylpyrimidine” are not available in the retrieved sources.


Scientific Research Applications

Antiviral Activity

5-(4-Methoxyphenyl)-2-methylpyrimidine derivatives have been explored for their potential antiviral properties. A study by Hocková et al. (2003) investigated a series of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, which included derivatives similar to 5-(4-Methoxyphenyl)-2-methylpyrimidine. These compounds demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).

Chemical Synthesis and Rearrangement

In chemical synthesis, pyrimidine derivatives, including those similar to 5-(4-Methoxyphenyl)-2-methylpyrimidine, are used in various reactions and rearrangements. Brown and Lee (1970) reported the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines, providing insight into the structural and chemical properties ofsimilar compounds (Brown & Lee, 1970). These studies highlight the utility of pyrimidine derivatives in synthesizing diverse chemical entities and exploring their reaction mechanisms.

Biological Activities and Antimicrobial Properties

Research on pyrimidine derivatives has also delved into their potential biological activities. A study by El-Moneim (2014) explored the synthesis and investigation of various pyrimidine derivatives, including their biological activity. Some of these derivatives were tested for antimicrobial properties and inhibitory activities against cancer cell lines, suggesting the potential therapeutic applications of these compounds (El-Moneim, 2014).

Corrosion Inhibition

Pyrimidine derivatives have also been evaluated for their utility in corrosion inhibition. Abdallah, Shalabi, and Bayoumy (2018) synthesized pyridopyrimidinone derivatives, one of which included a 5-(4-methoxyphenyl) group, and investigated their efficacy as corrosion inhibitors for carbonsteel in acidic media. Their research demonstrated that these derivatives act as mixed-type inhibitors, highlighting an industrial application of pyrimidine derivatives in protecting metal surfaces from corrosion (Abdallah, Shalabi, & Bayoumy, 2018).

Crystal Structure Analysis

The study of crystal structures of pyrimidine derivatives contributes to the understanding of their chemical and physical properties. Richter et al. (2023) reported on the crystal and molecular structures of a compound closely related to 5-(4-Methoxyphenyl)-2-methylpyrimidine. Such analyses are crucial for the design and development of new materials and pharmaceuticals (Richter et al., 2023).

Safety And Hazards

The safety and hazards associated with compounds similar to “5-(4-Methoxyphenyl)-2-methylpyrimidine” have been reported161718. However, the specific safety and hazards of “5-(4-Methoxyphenyl)-2-methylpyrimidine” are not available in the retrieved sources.


Future Directions

The future directions for research on compounds similar to “5-(4-Methoxyphenyl)-2-methylpyrimidine” have been suggested7. However, the specific future directions for “5-(4-Methoxyphenyl)-2-methylpyrimidine” are not available in the retrieved sources.


Please note that the information provided is based on the available sources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and review of more recent sources may be necessary.


properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-13-7-11(8-14-9)10-3-5-12(15-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADCLWIVJAVQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513608
Record name 5-(4-Methoxyphenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-2-methylpyrimidine

CAS RN

82525-20-0
Record name 5-(4-Methoxyphenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxyphenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxyphenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
5-(4-Methoxyphenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
5-(4-Methoxyphenyl)-2-methylpyrimidine

Citations

For This Compound
1
Citations
R Gompper, HJ Mair, K Polborn - Synthesis, 1997 - thieme-connect.com
Synthesis of Olig0(diazaphenyls). Tailor-Made Fluorescent Heteroaromatics and Pathways to Page 1 696 FEATURE ARTICLE Synthesis of Olig0(diazaphenyls). Tailor-Made …
Number of citations: 96 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.